2,2,6,6-Tetramethylpiperidine-4-thiol
Description
Contextual Significance within Thiol Chemistry and Hindered Amine Derivatives
2,2,6,6-Tetramethylpiperidine-4-thiol holds a unique position at the intersection of thiol chemistry and hindered amine derivatives. The thiol (-SH) functional group is a versatile player in chemical reactions, known for its ability to participate in nucleophilic additions, form disulfide bonds, and coordinate with metal ions. nih.gov Thiols are crucial in various biological processes and have been incorporated into numerous pharmaceutical compounds. nih.gov
The other key feature of this molecule is the 2,2,6,6-tetramethylpiperidine (B32323) backbone, which is a classic example of a hindered amine. The four methyl groups surrounding the nitrogen atom create significant steric bulk, which modulates the amine's basicity and nucleophilicity. chemicalbook.comwikipedia.org This steric hindrance is a valuable tool in organic synthesis, preventing undesired side reactions and allowing for selective transformations. chemicalbook.com Derivatives of 2,2,6,6-tetramethylpiperidine are widely recognized as hindered amine light stabilizers (HALS), which are critical additives for preventing the degradation of polymers. chemicalbook.com
The combination of the reactive thiol group with the sterically encumbered piperidine (B6355638) ring in this compound suggests a range of potential applications where controlled reactivity and stability are paramount. The hindered amine moiety can influence the reactivity of the thiol group and vice versa, leading to unique chemical properties that are a subject of ongoing research.
Historical Trajectories of Research Involving this compound
Research into 2,2,6,6-tetramethylpiperidine derivatives dates back to the mid-20th century, with early work focusing on the synthesis and properties of the parent compound and its simple derivatives. acs.org A significant portion of this foundational research was driven by the discovery of the utility of hindered amines as light stabilizers for polymers. chemicalbook.com The synthesis of key intermediates, such as 2,2,6,6-tetramethyl-4-piperidone and its reduction product, 2,2,6,6-tetramethyl-4-piperidinol (B29938), were pivotal developments. prepchem.comnih.gov
The exploration of 4-substituted derivatives, including the thiol, followed as researchers sought to expand the functional repertoire of this scaffold. While the synthesis of the corresponding alcohol, 2,2,6,6-tetramethyl-4-piperidinol, is well-documented, specific historical accounts detailing the initial synthesis and characterization of the thiol derivative are less common in seminal literature. prepchem.com Its development can be seen as a logical extension of the broader investigation into the functionalization of the 4-position of the tetramethylpiperidine (B8510282) ring.
Current Research Landscape and Emerging Trends Pertaining to the Chemical Compound
The current research landscape for this compound and related hindered amine thiols is characterized by an interest in their potential applications in materials science and catalysis. The thiol group's ability to engage in "click" chemistry reactions, such as thiol-ene couplings, makes it a valuable tool for the synthesis of functional polymers and hydrogels. researchgate.netbohrium.com The presence of the hindered amine can influence the kinetics and outcomes of these radical-mediated reactions. researchgate.net
An emerging trend is the use of thiol-amine mixtures as "alkahest" solutions capable of dissolving a wide array of materials, opening new avenues for solution-based processing of thin films for electronic and semiconductor applications. researchgate.net While not specific to this compound, this research highlights the synergistic potential of combining thiol and amine functionalities.
Furthermore, the development of redox-responsive materials based on the 2,2,6,6-tetramethylpiperidine scaffold, often utilizing the corresponding nitroxide radical (TEMPO), is a vibrant area of research. mdpi.com The introduction of a thiol group offers an additional redox-active site, potentially leading to materials with multi-responsive behaviors. The catalytic applications of copper complexes with 2,2,6,6-tetramethylpiperidine derivatives are also being explored, and the thiol variant could offer unique ligand properties. rsc.org
Interactive Data Table: Physicochemical Properties of 2,2,6,6-Tetramethylpiperidine Derivatives
| Property | 2,2,6,6-Tetramethylpiperidine | 2,2,6,6-Tetramethyl-4-piperidinol | This compound (Deuterated, Hydrochloride) |
| Molecular Formula | C9H19N wikipedia.org | C9H19NO sigmaaldrich.com | C9H20ClNS nih.gov |
| Molar Mass ( g/mol ) | 141.25 sigmaaldrich.com | 157.25 sigmaaldrich.com | 214.81 nih.gov |
| Boiling Point (°C) | 152 sigmaaldrich.com | 212-215 sigmaaldrich.com | Not available |
| Melting Point (°C) | -59 chemicalbook.com | 129-131 sigmaaldrich.com | Not available |
| Density (g/mL at 25°C) | 0.837 sigmaaldrich.com | Not available | Not available |
| Refractive Index (n20/D) | 1.445 sigmaaldrich.com | Not available | Not available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
657398-07-7 |
|---|---|
Molecular Formula |
C9H19NS |
Molecular Weight |
173.32 g/mol |
IUPAC Name |
2,2,6,6-tetramethylpiperidine-4-thiol |
InChI |
InChI=1S/C9H19NS/c1-8(2)5-7(11)6-9(3,4)10-8/h7,10-11H,5-6H2,1-4H3 |
InChI Key |
YYBIVSVNNWMKCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)S)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Novel Reaction Pathways for 2,2,6,6 Tetramethylpiperidine 4 Thiol
Chemo- and Regioselective Synthesis Strategies for 2,2,6,6-Tetramethylpiperidine-4-thiol
The synthesis of this compound from its readily available precursor, 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine), presents a significant challenge in chemoselectivity. The goal is to selectively transform the carbonyl group into a thiol while preserving the secondary amine within the piperidine (B6355638) ring. The regioselectivity is inherently controlled by the starting material, as the C4 position is the sole reactive site for this transformation, with the adjacent C2 and C6 positions being sterically blocked by gem-dimethyl groups.
A primary and effective strategy involves a two-step thionation-reduction sequence.
Thionation of the Carbonyl Group : The first step is the conversion of the ketone into the corresponding thioketone (thione). This is a classic transformation for which several powerful thionating agents are known. The most common and effective reagents for this purpose are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). researchgate.netnih.govscispace.com Lawesson's reagent is often preferred due to its better solubility in organic solvents and milder reaction conditions compared to P₄S₁₀. nih.gov The reaction involves heating the ketone with the thionating agent in an anhydrous, inert solvent such as toluene (B28343) or xylene. chemicalbook.comresearchgate.net
Reduction of the Thioketone : The intermediate thioketone is then reduced to the target thiol. This can be achieved using standard hydride-reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting thioketones and other thio-functional groups like thioacetates into thiols. mdpi.com Sodium borohydride (B1222165) (NaBH₄) can also be employed, often offering milder conditions and greater functional group tolerance.
This two-step approach ensures high chemo- and regioselectivity, as the reactions specifically target the C4 carbonyl group without affecting the sterically hindered secondary amine.
| Step | Reagent | Role | Typical Conditions | Reference |
|---|---|---|---|---|
| 1. Thionation | Lawesson's Reagent (LR) | Converts ketone to thioketone | Reflux in toluene or xylene | nih.govchemicalbook.com |
| 1. Thionation | Phosphorus Pentasulfide (P₄S₁₀) | Converts ketone to thioketone | Reflux in pyridine (B92270) or xylene | researchgate.netscispace.com |
| 2. Reduction | Lithium Aluminum Hydride (LiAlH₄) | Reduces thioketone to thiol | Anhydrous ether or THF, 0°C to RT | mdpi.com |
| 2. Reduction | Sodium Borohydride (NaBH₄) | Reduces thioketone to thiol | Methanol (B129727) or ethanol, RT | researchgate.net |
Innovative Precursor Utilization and Reaction Conditions in this compound Synthesis
Innovation in the synthesis of this compound centers on the strategic use of precursors and the development of alternative reaction pathways that may offer improved yields, purity, or milder conditions.
The most fundamental precursor is 2,2,6,6-tetramethylpiperidin-4-one (triacetonamine), which is synthesized industrially from the condensation of acetone (B3395972) and ammonia. chemicalbook.com While the thionation-reduction pathway described above is robust, an alternative route involves first reducing the ketone to the corresponding alcohol, 4-hydroxy-2,2,6,6-tetramethylpiperidine . This alcohol is a stable, commercially available intermediate. researchgate.net
This alcohol precursor can be converted to the thiol via a two-step nucleophilic substitution sequence:
Activation of the Hydroxyl Group : The hydroxyl group is a poor leaving group and must be converted into a better one. This is typically achieved by reacting the alcohol with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine to form a tosylate or mesylate ester.
Nucleophilic Substitution with a Sulfur Nucleophile : The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions. Treatment with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), sodium thioacetate (B1230152) (NaSAc), or potassium thiocyanate (B1210189) (KSCN) followed by hydrolysis, displaces the sulfonate group to yield the desired thiol. The use of thioacetic acid under Mitsunobu conditions is also a viable method for this transformation. mdpi.com
| Precursor | Pathway | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Ketone (Triacetonamine) | Thionation-Reduction | 1. Lawesson's Reagent / P₄S₁₀ 2. LiAlH₄ / NaBH₄ | More direct route, fewer steps. | Use of malodorous/reactive thionating agents. | nih.govmdpi.com |
| Alcohol (4-Hydroxy derivative) | Activation-Substitution | 1. TsCl / MsCl 2. NaSH / NaSAc | Avoids P₄S₁₀/LR, uses common reagents. | Longer synthetic sequence. | mdpi.comresearchgate.net |
Methodologies for Stereoselective Synthesis of Chiral Analogues
The parent compound, this compound, is achiral due to its plane of symmetry. However, the synthesis of chiral analogues, typically involving substitution at the C3 and/or C5 positions, is of significant interest for creating novel chiral ligands and building blocks. Achieving stereocontrol in the synthesis of these polysubstituted piperidines requires sophisticated synthetic strategies.
Established methodologies for the asymmetric synthesis of chiral piperidine rings can be adapted to produce precursors for chiral analogues of the target thiol.
Synthesis from Chiral Pool Precursors : A common strategy involves using readily available chiral molecules, such as amino acids, as the starting point. For example, S-phenylalanine has been used to construct a chiral piperazine (B1678402) scaffold where the stereochemistry is set from the beginning. clockss.org A similar approach could be envisioned for piperidine synthesis.
Diastereoselective Alkylation : If a chiral piperidine precursor is available, subsequent reactions can be controlled by the existing stereocenter. For instance, the diastereoselective alkylation of a piperazine intermediate has been shown to proceed with complete diastereoselectivity, a principle applicable to piperidine systems as well. clockss.orgnih.gov
Asymmetric Catalysis : Modern synthetic chemistry offers powerful catalytic methods for creating chiral heterocycles. Copper-catalyzed enantioselective cyclizative aminoboration of aminoalkenes has been developed to synthesize 2,3-cis-disubstituted piperidines with excellent enantiomeric excess (ee). nih.govresearchgate.net This method allows for the construction of the chiral piperidine core from acyclic precursors.
Once the chiral substituted piperidin-4-one analogue is synthesized, the methodologies described in sections 2.1 and 2.2 can be applied to introduce the thiol group at the C4 position, yielding the final chiral target molecule.
| Strategy | Description | Key Features | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules (e.g., amino acids) as starting materials. | Stereochemistry is embedded from the start. | clockss.org |
| Diastereoselective Reactions | An existing stereocenter directs the formation of new stereocenters. | High diastereoselectivity can be achieved. | nih.gov |
| Asymmetric Catalysis | A chiral catalyst is used to induce enantioselectivity in the ring-forming reaction. | Creates chirality from achiral precursors; high enantioselectivity (ee). | nih.govresearchgate.net |
Green Chemistry Approaches in the Synthesis of this compound and its Derivatives
Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. nih.gov The focus is on maximizing atom economy, minimizing waste, using safer solvents and reagents, and improving energy efficiency. rsc.orgrsc.org
Greener Precursor Synthesis : The industrial synthesis of the triacetonamine (B117949) precursor can be optimized. The development of continuous-flow processes and the use of heterogeneous, recyclable catalysts can improve yield and reduce the environmental impact compared to traditional batch processes. rsc.org
Solvent Selection : Many of the described transformations use volatile organic compounds (VOCs) like toluene or chlorinated solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. For example, methylation of the piperidinone precursor has been conducted in toluene with azeotropic removal of water, but exploring aqueous conditions or recyclable solvents would be a green improvement. google.com
Alternative Reagents : The thionation route relies on stoichiometric P₄S₁₀ or Lawesson's reagent, which generate significant amounts of phosphorus-based waste and are malodorous. chemicalbook.com A key goal for a greener synthesis would be the development of a catalytic method for the ketone-to-thiol conversion. While direct catalytic conversion to a thiol is challenging, research into novel, metal-free, redox-neutral transformations could provide a breakthrough. researchgate.net
| Green Chemistry Principle | Application to Synthesis | Potential Improvement | Reference |
|---|---|---|---|
| Waste Prevention | Use of stoichiometric thionating agents (P₄S₁₀, LR). | Develop a catalytic thionation or direct thiolation method. | chemicalbook.comresearchgate.net |
| Atom Economy | Multi-step syntheses with workups. | Design one-pot or tandem reaction sequences. | rsc.org |
| Safer Solvents | Use of toluene, xylene, THF. | Replace with water, ionic liquids, or recyclable solvents. | nih.govgoogle.com |
| Energy Efficiency | Reactions often require heating/reflux. | Use of catalysis to lower reaction temperatures; explore microwave or photochemical methods. | nih.govnih.gov |
Mechanistic Investigations of 2,2,6,6 Tetramethylpiperidine 4 Thiol Reactivity and Transformation
Thiol-Mediated Reaction Mechanisms Involving 2,2,6,6-Tetramethylpiperidine-4-thiol
The reactivity of this compound is largely dominated by the sulfur-containing functional group. Thiols are known to participate in a wide array of chemical transformations, including nucleophilic attacks, radical processes, and addition reactions. The specific behavior of this compound is a nuanced interplay between the intrinsic reactivity of the thiol group and the influence of its molecular environment.
The thiol group is weakly acidic and can be deprotonated by a base to form the corresponding thiolate anion (-S⁻). This thiolate is a soft and potent nucleophile, capable of participating in a variety of substitution and addition reactions. researchgate.net
One of the fundamental reactions involving thiolate anions is the thiol-disulfide exchange. In this process, a thiolate attacks a disulfide bond, cleaving it to form a new disulfide and releasing a new thiolate. This reaction is central to protein folding and redox regulation in biological systems. researchgate.net For this compound, the thiolate can attack a disulfide (R-S-S-R), leading to the formation of a mixed disulfide and a new thiolate anion (RS⁻). The equilibrium of this reaction is dependent on the relative concentrations and redox potentials of the participating species.
Thiolates are also excellent nucleophiles for S_N2 reactions, displacing leaving groups from alkyl halides to form thioethers. Furthermore, they can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. rsc.org The reaction of 2,2,6,6-tetramethylpiperidine-4-thiolate with an electrophile like ethyl acrylate (B77674) would result in the formation of a thioether adduct. However, the significant steric bulk imposed by the tetramethylpiperidine (B8510282) ring is expected to hinder the approach of the nucleophilic sulfur to the electrophilic center, thereby reducing the reaction rate compared to less sterically encumbered thiols like ethanethiol (B150549) or cyclohexanethiol.
Table 1: Comparison of Thiol Properties and Expected Nucleophilic Reactivity
| Compound | Thiol pKₐ (approx.) | Steric Hindrance | Expected Relative Rate of Nucleophilic Addition |
|---|---|---|---|
| Ethanethiol | 10.6 | Low | High |
| Cysteine | 8.3 | Moderate | Moderate-High |
This interactive table illustrates how steric hindrance is predicted to impact reactivity, a key consideration for the title compound.
Thiols can undergo one-electron oxidation to produce thiyl radicals (RS•). researchgate.net These highly reactive species can participate in various radical-mediated processes. The most common fate of thiyl radicals is dimerization to form a symmetrical disulfide (RS-SR). youtube.com In the case of this compound, oxidation via agents such as iodine (I₂) or exposure to air (autoxidation), particularly in the presence of metal ions, would lead to the formation of the corresponding disulfide, bis(2,2,6,6-tetramethylpiperidin-4-yl) disulfide.
The piperidine (B6355638) portion of the molecule also has well-documented oxidative chemistry. The secondary amine can be oxidized to form a stable nitroxide radical, a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). rsc.orggoogle.com This transformation is often achieved using oxidants like hydrogen peroxide. google.com Therefore, the oxidation of this compound can potentially proceed along two distinct pathways: oxidation at the thiol to form a disulfide, or oxidation at the piperidine nitrogen to form the corresponding nitroxide radical (4-thiol-TEMPO). The reaction conditions and the choice of oxidizing agent would determine the selectivity of this transformation.
The ability of thiols to scavenge free radicals makes them effective antioxidants. researchgate.net They can donate a hydrogen atom to a reactive radical species, thereby neutralizing it while forming a relatively stable thiyl radical. The hindered piperidine framework is also known for its role in Hindered Amine Light Stabilizers (HALS), which function through a radical-trapping mechanism involving the corresponding nitroxide radical. This dual functionality suggests that this compound and its derivatives could exhibit potent radical scavenging properties.
The thiol-ene and thiol-yne reactions are powerful "click" chemistry transformations that involve the addition of a thiol across a double or triple bond, respectively. nih.gov These reactions can be initiated either by a radical initiator (e.g., photoinitiators) or by a base catalyst, proceeding through a nucleophilic conjugate addition mechanism.
Radical Pathway : A radical initiator abstracts a hydrogen atom from the thiol, generating a thiyl radical. This radical then adds to the alkyne or alkene, and the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule to propagate the chain.
Nucleophilic Pathway : In the presence of a base, the thiol is converted to the more nucleophilic thiolate, which then attacks the electron-deficient alkyne or alkene in a Michael-type addition. nih.gov
While specific studies detailing the participation of this compound in these reactions are not prevalent, its engagement is mechanistically plausible. For the nucleophilic pathway, the reaction rate would likely be diminished due to the steric hindrance around the sulfur atom, as discussed previously. The radical-mediated pathway may be less sensitive to these steric effects and could provide a more efficient route for the functionalization of this compound with alkenes and alkynes.
Role of the Hindered Piperidine Moiety in Reaction Dynamics and Selectivity
The defining structural feature of this compound is the piperidine ring substituted with four methyl groups at the positions adjacent to the nitrogen atom. This arrangement imparts significant steric hindrance, which profoundly influences the molecule's reactivity. chemicalbook.com
This steric hindrance has several consequences for reaction dynamics:
Reduced Reaction Rates : For bimolecular reactions, such as nucleophilic attack by the thiolate, the steric bulk increases the activation energy of the transition state, leading to slower reaction kinetics compared to less hindered analogues.
Enhanced Selectivity : In reactions where multiple pathways are possible, the steric hindrance can favor pathways with less sterically demanding transition states.
Modified Acidity and Basicity : While electronic effects are minimal, the steric environment can subtly influence the pKₐ of the thiol group and the basicity of the piperidine nitrogen by affecting the solvation of the conjugate acid/base forms.
Kinetic and Thermodynamic Studies of this compound Reactions
Detailed kinetic and thermodynamic data for reactions specifically involving this compound are scarce in the literature. However, the expected behavior can be inferred from studies of related systems and general chemical principles. nih.govwwu.edu
Kinetics : Reaction rates are governed by the activation energy (Eₐ). For nucleophilic reactions of the corresponding thiolate, the steric hindrance imposed by the tetramethylpiperidine moiety is expected to be the dominant factor controlling the kinetics. The approach of the thiolate to an electrophile will be impeded, leading to a higher activation energy and, consequently, a smaller rate constant compared to sterically unencumbered thiols. For instance, in a thiol-disulfide exchange reaction, the rate would be significantly slower than that observed for glutathione (B108866) or cysteine under similar conditions. nih.gov
Thermodynamics : The thermodynamics of a reaction are determined by the change in Gibbs free energy (ΔG), which reflects the relative stability of reactants and products. The formation of thioethers and disulfides from thiols is generally a thermodynamically favorable process. However, the formation of products involving the bulky this compound moiety may introduce significant steric strain. This strain can destabilize the product, shifting the equilibrium of a reversible reaction back towards the reactants and resulting in a less favorable equilibrium constant (K_eq) than would be predicted in the absence of steric effects.
Table 2: Predicted Kinetic and Thermodynamic Effects of Steric Hindrance
| Reaction Type | Kinetic Effect (Rate) | Thermodynamic Effect (Equilibrium) |
|---|---|---|
| Nucleophilic Substitution (S_N2) | Decreased due to high Eₐ | Favorable, but product may be destabilized by strain |
| Disulfide Formation (Oxidation) | Rate depends on oxidant accessibility | Equilibrium favors disulfide, but less so than for unhindered thiols |
| Thiol-Ene (Michael Addition) | Decreased due to hindered nucleophilic attack | Favorable, but potentially reversible if product strain is high |
This interactive table summarizes the anticipated impact of the molecule's steric bulk on reaction outcomes.
Transition State Analysis and Reaction Coordinate Mapping
A deeper understanding of reactivity comes from analyzing the transition states and reaction coordinates of proposed mechanisms.
Transition State Analysis : For a nucleophilic substitution (S_N2) reaction involving the 2,2,6,6-tetramethylpiperidine-4-thiolate, the transition state would involve the partial formation of a new bond between the sulfur atom and the electrophilic carbon, and the partial breaking of the bond to the leaving group. The geometry requires a specific alignment of the nucleophile and the electrophile. The bulky piperidine ring would create significant van der Waals repulsion in the transition state, raising its energy.
For a radical abstraction reaction, where the thiol donates a hydrogen atom, the transition state involves the partial breaking of the S-H bond and the partial formation of a new bond between the hydrogen and the abstracting radical. The geometry of this transition state is generally less constrained than in an S_N2 reaction, suggesting that radical pathways may be less affected by the steric bulk of the piperidine moiety.
Reaction Coordinate Mapping : A reaction coordinate diagram plots the potential energy of a system as it progresses from reactants to products. For a reaction involving this compound, the diagram would feature an activation energy barrier corresponding to the highest-energy transition state.
Compared to a similar reaction with a small, unhindered thiol like ethanethiol, the reaction coordinate for a nucleophilic attack by the hindered thiol would show:
A significantly higher activation energy (a higher "peak"), reflecting the sterically crowded transition state.
A potentially higher product energy (a higher "valley") if the final adduct suffers from steric strain.
These analyses, while theoretical in the absence of specific computational studies on this molecule, provide a robust framework for predicting and rationalizing the chemical behavior of this compound, highlighting the critical role of its hindered structure in controlling its reactivity.
Derivatization and Functionalization Strategies of 2,2,6,6 Tetramethylpiperidine 4 Thiol
Covalent Modification at the Thiol Group for Conjugation and Polymerization
The sulfur atom of the thiol group is a primary site for covalent modification due to its high nucleophilicity and susceptibility to oxidation.
The formation of disulfide bonds is a fundamental reaction of thiols, enabling dimerization and conjugation. nih.gov The thiol group of 2,2,6,6-Tetramethylpiperidine-4-thiol can be oxidized to form a symmetrical disulfide, bis(2,2,6,6-tetramethylpiperidin-4-yl) disulfide. This oxidation can be achieved using a variety of mild oxidizing agents. thieme-connect.demasterorganicchemistry.com The reaction proceeds through the oxidation of two thiol molecules to yield a disulfide linkage. masterorganicchemistry.com
Furthermore, the thiol can participate in thiol-disulfide exchange reactions. chimicatechnoacta.runih.gov This process involves the reaction of the thiolate anion of this compound with an existing disulfide (R-S-S-R), resulting in the formation of a new, unsymmetrical disulfide and a new thiol. chimicatechnoacta.ru This exchange is a dynamic and often reversible process, crucial for creating specific covalent tethers between the piperidine (B6355638) moiety and other molecules containing disulfide bonds. nih.gov The rate of these exchange reactions can be influenced by factors such as the charge and steric bulk of the participating molecules. chimicatechnoacta.runih.gov Recently, "redox-click chemistry" using reagents like sulfuryl fluoride (B91410) has emerged as a highly efficient and selective method for forming disulfide bonds from thiols under simple conditions, a strategy applicable to complex molecular settings. chemrxiv.org
Table 1: Reactions at the Thiol Group for Disulfide Formation
| Reaction Type | Reactants | Product Type |
|---|---|---|
| Oxidation | This compound, Oxidizing Agent (e.g., I₂, H₂O₂) | Symmetrical Disulfide |
| Thiol-Disulfide Exchange | This compound, R-S-S-R | Unsymmetrical Disulfide |
Thioethers, or sulfides, are stable C-S bonds formed by the reaction of a thiol with a carbon electrophile. acsgcipr.org A common method is the SN2 reaction of the corresponding thiolate anion with an alkyl halide. masterorganicchemistry.com This approach allows for the introduction of a wide variety of alkyl substituents at the sulfur atom.
A particularly powerful method for thioether formation is the thiol-ene "click" reaction. rsc.org This reaction involves the radical-mediated addition of the thiol group across a double bond (an 'ene'), such as a norbornene or maleimide (B117702) moiety. rsc.orgtamu.edu Thiol-ene reactions are characterized by high yields, rapid reaction times, and insensitivity to oxygen, making them a cornerstone of click chemistry. rsc.orgtamu.edu This strategy is exceptionally well-suited for conjugating this compound to polymers or biomolecules that have been pre-functionalized with alkene groups. tamu.edu
Table 2: Thioether Synthesis Strategies
| Reaction Type | Reactants | Product |
|---|---|---|
| SN2 Alkylation | This compound, Base, Alkyl Halide (R-X) | Thioether (R-S-Piperidine) |
Thioesters are another important class of derivatives formed at the thiol group. They can be synthesized by the acylation of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. organic-chemistry.org Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct formation of thioesters from carboxylic acids. organic-chemistry.org The Mitsunobu reaction provides another route, using a phosphine (B1218219) and an azodicarboxylate to activate the system. organic-chemistry.org Thioesters are valuable intermediates in organic synthesis and have been explored in the context of prebiotic chemistry, highlighting their fundamental nature. nih.gov
Functionalization of the Piperidine Nitrogen
The secondary amine within the 2,2,6,6-tetramethylpiperidine (B32323) ring is another key site for derivatization. This nitrogen atom can act as a nucleophile, allowing for the introduction of various functional groups through alkylation or acylation reactions. For instance, reductive amination of the precursor ketone, 2,2,6,6-tetramethyl-4-piperidone, with various primary amines is a common method to produce N-substituted derivatives. google.com Similarly, the nitrogen of the fully formed piperidine ring can be functionalized. The steric hindrance provided by the four methyl groups adjacent to the nitrogen influences its reactivity but does not prevent it. For example, hindered non-nucleophilic bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) are known to react with strong electrophiles, and similar principles apply here. orgsyn.org This allows for the attachment of a second, distinct functional handle to the molecule.
Multi-Functionalization and Orthogonal Chemistry Strategies
The presence of two distinct reactive centers—the thiol group and the piperidine nitrogen—allows for multi-functionalization using orthogonal chemistry. nih.gov Orthogonal reactions are chemically selective transformations that can be performed simultaneously or sequentially in the same vessel without interfering with each other. rsc.orgnih.gov
For example, one could first perform a highly specific thiol-ene "click" reaction to functionalize the sulfur atom. rsc.org Following this, a different type of chemistry, such as an amide bond formation, could be used to modify the piperidine nitrogen. This selective, stepwise approach enables the construction of complex, precisely defined molecular structures. The combination of different bioorthogonal reactions, such as azide-alkyne cycloadditions and tetrazine ligations, provides a powerful toolbox for creating multifunctional molecules. nih.govresearchgate.netnih.gov This strategy is critical for developing probes and materials where different parts of the molecule must perform distinct functions. nih.gov
Synthesis of Polymer-Bound this compound Derivatives
The functional handles on this compound make it an ideal candidate for incorporation into polymeric materials. The thiol group is particularly useful for grafting the molecule onto a polymer backbone. nih.gov A common strategy involves the thiol-ene click reaction, where a polymer bearing pendant alkene groups is reacted with the thiol derivative, resulting in a stable, covalently bound conjugate. tamu.edu This method has been used to create functionalized hydrogel microparticles. tamu.edu
Another approach is plasma polymerization, where a thiol-containing molecule is used as a precursor to deposit a thin film with preserved thiol functionality on a surface. nih.gov While this method creates a polymer from the thiol monomer, it demonstrates another pathway to create polymer surfaces rich in these functional groups. The quantification of available thiol groups on such polymer surfaces can be achieved through chemical derivatization methods. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,2,6,6-tetramethyl-4-piperidone |
| bis(2,2,6,6-tetramethylpiperidin-4-yl) disulfide |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| 2,6-di-tert-butyl-4-methylpyridine |
| Norbornene |
| Maleimide |
Applications of 2,2,6,6 Tetramethylpiperidine 4 Thiol in Advanced Chemical Systems
Catalysis and Organocatalysis Utilizing 2,2,6,6-Tetramethylpiperidine-4-thiol Derivatives
The unique structural features of this compound, combining a sterically hindered amine with a reactive thiol group, make its derivatives promising candidates for various catalytic applications.
While direct studies on this compound as a ligand in metal-catalyzed transformations are not extensively documented, the known coordination chemistry of both thiol and piperidine (B6355638) moieties allows for the prediction of their potential roles. The thiol group can act as a soft donor, forming stable bonds with a variety of transition metals, while the piperidine nitrogen can also coordinate to metal centers. This dual-coordination capability could allow for the formation of chelate complexes, which are often highly effective in catalysis.
Derivatives of 2,2,6,6-tetramethylpiperidine (B32323) have been explored as ligands in coordination chemistry. nih.gov For instance, N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligands have been used to synthesize group 6B metal complexes. nih.gov The resulting complexes, such as cis-[Cr(CO)₄{4-CH₃CO–C₆H₄-1-N(PPh₂)₂}], exhibit an octahedral geometry with the metal coordinated to four carbon monoxide ligands and two phosphorus centers. nih.gov This demonstrates the ability of substituted amine ligands to form stable and well-defined metal complexes. The presence of a thiol group in this compound offers an alternative and strong binding site for metal coordination.
The table below outlines potential metal-catalyzed transformations where ligands derived from this compound could be employed.
| Catalytic Transformation | Potential Metal Catalyst | Role of the Thiol-Piperidine Ligand |
| Cross-Coupling Reactions | Palladium, Nickel, Copper | Stabilize the metal center, influence reactivity and selectivity. |
| Hydrogenation | Rhodium, Ruthenium, Iridium | Enhance catalytic activity and enantioselectivity. |
| Hydroformylation | Rhodium, Cobalt | Control regioselectivity and improve catalyst stability. |
| Oxidation Reactions | Copper, Iron, Manganese | Modulate the redox potential of the metal center. |
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in organic synthesis. nih.govresearchgate.net Thiol-containing compounds have been successfully employed as organocatalysts in various transformations, most notably in Michael additions. mdpi.com The thiol group can act as a nucleophile, adding to an α,β-unsaturated carbonyl compound to form a transient intermediate that then reacts with another substrate.
Derivatives of this compound are well-suited for such applications. The sterically hindered piperidine moiety can influence the stereochemical outcome of the reaction, potentially leading to high levels of enantioselectivity in asymmetric synthesis. Furthermore, the basicity of the piperidine nitrogen can be tuned through derivatization, allowing for the fine-tuning of the catalyst's reactivity.
A study on the de novo formation of unsymmetrical 1,2,4,5-tetrazines from nitriles and hydrazine (B178648) hydrate (B1144303) utilized a broad array of thiol-containing catalysts, including peptides. nih.gov This highlights the versatility of thiol-based organocatalysis.
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recycling. unife.it The thiol group of this compound provides an excellent anchor for immobilizing the catalytic species onto a solid support.
For example, the thiol group can be covalently attached to the surface of silica (B1680970) gel, polymers, or magnetic nanoparticles. mdpi.com This allows for the creation of robust and reusable heterogeneous catalysts. The catalytic activity of the immobilized species can be further modulated by the choice of the support material and the linking strategy.
A continuous process for the catalytic hydrogenation of triacetoneamine to 2,2,6,6-tetramethyl-4-piperidinol (B29938) has been developed using a CuCrSr/Al₂O₃ catalyst. nih.gov This demonstrates the industrial potential of heterogeneous catalysis for the synthesis of piperidine derivatives. The immobilization of a thiol-containing piperidine catalyst on a solid support could offer similar advantages for a range of other catalytic transformations. The thia-Michael addition reaction has been shown to proceed efficiently using a heterogeneous catalyst, Amberlyst® A21, which is a basic ion-exchange resin. mdpi.com
Materials Science Applications
The unique properties of this compound and its derivatives also lend themselves to a variety of applications in materials science, from polymer synthesis to the functionalization of nanomaterials.
Derivatives of 2,2,6,6-tetramethylpiperidine, particularly the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidinyloxyl), are widely used as mediators in nitroxide-mediated polymerization (NMP), a form of controlled radical polymerization (CRP). youtube.com NMP allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures.
The presence of a thiol group on the piperidine ring opens up new possibilities for the design of functional polymers and initiators for NMP. The thiol group can be used to initiate polymerization from a surface or to create block copolymers with unique properties. For example, a thiol-functionalized TEMPO derivative could be attached to a surface to grow polymer brushes via NMP.
The table below summarizes key features of Nitroxide-Mediated Polymerization.
| Feature | Description |
| Control over Polymerization | Allows for the synthesis of polymers with predetermined molecular weights and low dispersity. |
| "Living" Character | Polymer chains remain active and can be further extended to form block copolymers. |
| Versatility | Applicable to a wide range of monomers, particularly styrenics and acrylates. |
| Mediator | Typically a stable nitroxide radical such as TEMPO or its derivatives. |
The thiol group is a versatile functional group for the modification of surfaces and the creation of hybrid nanomaterials. researchgate.net Thiol-ene "click" chemistry, the radical-mediated addition of a thiol to an alkene, is a highly efficient and robust method for surface functionalization under mild conditions. imperial.edumagtech.com.cn
This compound can be readily attached to surfaces containing double bonds, such as those modified with allyl or vinyl groups. This allows for the introduction of the sterically hindered piperidine moiety onto a variety of substrates, including nanoparticles, quantum dots, and metal surfaces. nih.govnih.govnih.gov The functionalized surfaces can exhibit altered properties, such as improved stability, biocompatibility, or catalytic activity. mdpi.comrsc.org
A straightforward method for the surface functionalization of magnetic nanoparticles involves the use of thiol-based grafting. mdpi.com In this approach, the nanoparticle surface is first modified with a thiol-containing silane, followed by free radical polymerization of a monomer in the presence of the thiol-functionalized nanoparticles, which act as chain transfer agents. mdpi.com This results in the covalent attachment of polymer chains to the nanoparticle surface. mdpi.com
The table below lists various techniques for surface functionalization using thiol-containing compounds.
| Technique | Description | Substrate Examples |
| Thiol-Ene Click Chemistry | Radical-initiated addition of a thiol to a carbon-carbon double bond. imperial.edumagtech.com.cn | Polymers, self-assembled monolayers, nanoparticles with alkene groups. nih.govnih.gov |
| Thiol-Yne Click Chemistry | Similar to thiol-ene, but with an alkyne, leading to a vinyl sulfide (B99878). | Surfaces functionalized with alkynes. |
| Thiol-Michael Addition | Nucleophilic addition of a thiolate to an α,β-unsaturated carbonyl compound. mdpi.com | Acrylate- or maleimide-functionalized surfaces. |
| Self-Assembled Monolayers (SAMs) | Spontaneous formation of an ordered layer of thiol molecules on a metal surface. | Gold, silver, copper, palladium surfaces. |
Self-Assembled Monolayers (SAMs) and Thin Films
The presence of a thiol (-SH) group in this compound makes it an ideal candidate for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. rsc.orgsigmaaldrich.com The strong affinity of sulfur for gold leads to the spontaneous organization of these molecules into a densely packed, ordered monolayer. sigmaaldrich.com This process allows for the precise modification of surface properties, creating interfaces with tailored chemical and physical characteristics.
The formation of SAMs is a well-established technique for creating surfaces with controlled properties for a multitude of applications, including wetting, adhesion, corrosion resistance, and in the fabrication of sensors and molecular electronic devices. The structure of the resulting monolayer is highly dependent on the nature of the organic molecule and its interactions. sigmaaldrich.com In the case of alkanethiols, the assembly is driven by the gold-sulfur bond and the van der Waals interactions between the alkyl chains. sigmaaldrich.com
While specific research detailing the use of this compound for SAMs is not abundant, the principles of SAM formation using related thiol compounds are well-documented. For instance, studies on other functionalized thiols demonstrate the ability to create stable and well-ordered monolayers. The bulky 2,2,6,6-tetramethylpiperidine headgroup is expected to influence the packing density and orientation of the molecules within the SAM, potentially creating a more open or sterically accessible surface compared to simple alkanethiols.
The preparation of thin films using molecules like this compound can be achieved through various deposition techniques, such as spin coating, thermal evaporation, or chemical vapor deposition. These methods allow for the creation of uniform films with controlled thickness on a variety of substrates. The properties of these thin films would be largely dictated by the intermolecular interactions of the tetramethylpiperidine (B8510282) units.
Table 1: Comparison of Thiol-Based Self-Assembled Monolayers on Gold
| Thiol Compound | Key Structural Feature | Potential Application of SAM |
| Alkanethiols | Long alkyl chains | Corrosion inhibition, lubrication |
| TEMPO-functionalized thiols | Nitroxide radical | Electrocatalytic oxidation |
| This compound | Bulky tetramethylpiperidine headgroup | Creation of sterically defined surfaces, platforms for further functionalization |
Role in Spin Labeling Methodologies and EPR Spectroscopy
The 2,2,6,6-tetramethylpiperidine moiety is the core structure of one of the most widely used classes of spin labels in Electron Paramagnetic Resonance (EPR) spectroscopy, known as TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl). st-andrews.ac.uk Spin labeling involves the site-specific attachment of a paramagnetic molecule (the spin label) to a macromolecule, such as a protein or nucleic acid. EPR spectroscopy can then be used to study the local environment, dynamics, and structure of the labeled site. st-andrews.ac.uknih.gov
Derivatives of 2,2,6,6-tetramethylpiperidine are ideal spin labels due to the stability of the nitroxide radical, which is sterically protected by the four methyl groups. st-andrews.ac.uk The spectral line shape of the EPR signal is highly sensitive to the rotational motion of the spin label, providing detailed information about the mobility of the region where it is attached. nih.gov
While many spin labels are designed to react with cysteine residues via maleimide (B117702) or methanethiosulfonate (B1239399) functional groups, a thiol-containing spin label like this compound offers an alternative strategy for attachment. It could potentially be used to form disulfide bonds or be incorporated through other thiol-specific chemistries. The specific geometry and linker length provided by the 4-thiol position would offer a unique probe for particular structural questions.
Research on other tetramethylpiperidine-based spin labels has demonstrated their utility in studying drug-membrane interactions and protein conformational changes. nih.gov For example, changes in the EPR spectrum of a spin-labeled protein upon binding to a ligand can reveal the nature of the induced conformational changes. nih.gov
Table 2: Common Functional Groups in Tetramethylpiperidine-Based Spin Labels for Cysteine Modification
| Functional Group | Reaction with Cysteine | Resulting Linkage |
| Maleimide | Michael addition | Thioether |
| Methanethiosulfonate | Thiol-disulfide exchange | Disulfide |
| Iodoacetamide | Nucleophilic substitution | Thioether |
| Thiol | Oxidation | Disulfide |
Use in Molecular Recognition and Supramolecular Assembly
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The structure of this compound contains several features that make it an interesting building block for supramolecular assemblies.
The piperidine ring can act as both a hydrogen bond donor (N-H) and acceptor (N). The thiol group can also participate in hydrogen bonding as a donor (-SH) or, in its deprotonated thiolate form (-S⁻), as a powerful hydrogen bond acceptor. These interactions can be used to direct the assembly of molecules into well-defined one-, two-, or three-dimensional structures.
Studies on other piperidine derivatives have shown their ability to form intricate hydrogen-bonded networks and to act as hosts for various guest molecules. nih.gov The specific geometry and functional groups of this compound would be expected to lead to unique supramolecular architectures with potential applications in areas such as crystal engineering, and the development of new functional materials. The combination of the hydrogen-bonding capabilities of the N-H and S-H groups with the steric influence of the tetramethyl frame provides a versatile platform for designing complex, self-assembling systems.
Advanced Spectroscopic and Structural Elucidation Techniques for 2,2,6,6 Tetramethylpiperidine 4 Thiol and Its Derivatives
High-Resolution NMR Spectroscopy for Conformational Analysis and Dynamics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state structure and dynamic behavior of 2,2,6,6-tetramethylpiperidine-4-thiol. The sterically bulky tetramethyl substitution pattern locks the piperidine (B6355638) ring into a stable chair conformation, which undergoes slow ring inversion on the NMR timescale at room temperature.
In ¹H NMR spectra, the protons on the piperidine ring (at C3 and C5) and the proton on the thiol-bearing carbon (C4) exhibit distinct chemical shifts and coupling constants depending on their axial or equatorial orientation. This allows for the determination of the preferred conformation of the 4-thiol substituent. For instance, a larger coupling constant (J-value) between the C4 proton and the adjacent C3/C5 protons would suggest an axial-axial relationship, indicating an equatorial thiol group.
¹³C NMR provides complementary information, with carbon chemical shifts being sensitive to the local electronic environment and steric compression. The four methyl groups typically appear as two distinct signals due to their different chemical environments (axial vs. equatorial).
Variable-temperature (VT) NMR studies are particularly insightful for probing the dynamics of the molecule. By recording spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of chair-to-chair ring inversion increases. This allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing a quantitative measure of the conformational stability. Such dynamic processes are critical in understanding the molecule's reactivity and interaction with other species. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous 4-substituted 2,2,6,6-tetramethylpiperidine (B32323) structures.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity / Coupling | Notes |
| ¹H | N-H | 1.0 - 2.5 | Broad singlet | Chemical shift is concentration and solvent dependent. |
| ¹H | S-H | 1.3 - 1.6 | Triplet (t) | Coupling to adjacent C4-H. |
| ¹H | C4-H | 2.8 - 3.5 | Multiplet (m) | Position (axial/equatorial) influences shift and coupling. |
| ¹H | C3, C5 - Protons | 1.2 - 2.0 | Multiplets (m) | Complex pattern due to axial and equatorial protons. |
| ¹H | C2, C6 - Methyls | 1.0 - 1.4 | Singlets (s) | Two distinct signals for axial and equatorial methyls. |
| ¹³C | C4 | 45 - 55 | - | Carbon bearing the thiol group. |
| ¹³C | C2, C6 | 50 - 60 | - | Quaternary carbons with gem-dimethyl groups. |
| ¹³C | C3, C5 | 40 - 50 | - | Methylene (B1212753) carbons adjacent to the substituted carbon. |
| ¹³C | Methyls | 25 - 35 | - | Two distinct signals expected. |
Advanced Mass Spectrometry for Isotopic Labeling Studies and Fragmentation Analysis
Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization (EI-MS), the molecule produces a characteristic molecular ion (M⁺•) peak, although it may be of low intensity due to the instability of the initial ion. nist.govlibretexts.org
The fragmentation pattern is dominated by cleavages influenced by the sterically hindered piperidine ring and the thiol functional group. libretexts.orglibretexts.org Key fragmentation pathways include:
α-Cleavage: The most characteristic fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the loss of a methyl radical (•CH₃) from one of the gem-dimethyl groups, leading to a stable iminium ion. This typically produces a strong peak at M-15.
Loss of the Thiol Group: Cleavage of the C-S bond can lead to the loss of a thiol radical (•SH, mass 33) or hydrogen sulfide (B99878) (H₂S, mass 34).
Ring Fragmentation: The piperidine ring can undergo further fragmentation, leading to a series of smaller charged particles.
Isotopic labeling is a powerful method to verify these proposed fragmentation mechanisms. nih.govcapes.gov.brnih.gov By synthesizing the molecule with specific isotopes, the fate of different atoms during fragmentation can be tracked. For example:
Deuterium (B1214612) Labeling: Replacing the labile protons on the nitrogen (N-H) and sulfur (S-H) with deuterium (N-D, S-D) will shift the molecular ion peak by +1 or +2 mass units, respectively. Observing the corresponding mass shifts in the fragment ions confirms their composition.
¹³C or ¹⁵N Labeling: Incorporating ¹³C into the piperidine backbone or using ¹⁵N allows for unambiguous assignment of carbon- and nitrogen-containing fragments.
Modern techniques like tandem mass spectrometry (MS/MS) allow for the isolation of a specific parent ion and its subsequent fragmentation by collision-induced dissociation (CID), providing cleaner and more detailed fragmentation spectra. nih.govnih.govresearchgate.net
Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound (C₉H₁₉NS) Molecular Weight = 173.32 g/mol
| m/z | Proposed Fragment | Formula of Lost Neutral(s) | Fragmentation Pathway |
| 173 | [M]⁺• | - | Molecular Ion |
| 158 | [M - CH₃]⁺ | •CH₃ | α-Cleavage (loss of a methyl radical) |
| 140 | [M - SH]⁺ | •SH | Loss of thiol radical |
| 126 | [M - CH₃ - S]⁺• | •CH₃, S | α-Cleavage followed by sulfur loss |
| 114 | [C₇H₁₂N]⁺ | C₂H₇S | Ring fragmentation |
| 58 | [C₃H₈N]⁺ | C₆H₁₁S | Cleavage of piperidine ring |
X-ray Crystallography and Electron Diffraction Studies of Solid-State Structures
Determining the precise three-dimensional arrangement of atoms in the solid state is accomplished through diffraction techniques. X-ray crystallography and electron diffraction provide definitive information on bond lengths, bond angles, torsional angles, and intermolecular interactions.
Electron Diffraction (ED) has emerged as a vital technique for structural elucidation when suitable single crystals for X-ray analysis cannot be grown. tandfonline.com Many organic compounds, including complex pharmaceuticals, often form only as nanocrystalline powders. nih.gov 3D electron diffraction (3D ED) can determine complete crystal structures from individual nanocrystals, often smaller than 1 µm in size. nih.goviucr.org This technique is particularly valuable for organic molecules that are sensitive to radiation, as modern methods like 4D-scanning confocal electron diffraction (4D-SCED) operate with extremely low electron doses, allowing for the study of beam-sensitive soft materials. arxiv.orgnih.gov For this compound, ED could be the method of choice if it proves difficult to crystallize into larger single crystals.
Table 3: Representative Crystallographic Data for a Related Hindered Piperidine Derivative Data from a published structure of a 4-substituted 2,2,6,6-tetramethylpiperidine derivative to illustrate typical parameters. iucr.org
| Parameter | Description | Typical Value / System |
| Crystal System | The crystal system describes the symmetry of the unit cell. | Orthorhombic |
| Space Group | The space group defines the full symmetry of the crystal structure. | Pbca |
| a (Å) | Unit cell dimension along the a-axis. | 10 - 20 Å |
| b (Å) | Unit cell dimension along the b-axis. | 10 - 20 Å |
| c (Å) | Unit cell dimension along the c-axis. | 20 - 35 Å |
| Key Torsion Angle | e.g., C2-N1-C6-C5, defines ring puckering. | ~50-60° (Chair conformation) |
| Hydrogen Bonding | Describes close contacts between H and electronegative atoms. | N-H···O or N-H···N observed in related structures. |
Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Tautomerism Investigations
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds. nih.govmdpi.com These techniques are exceptionally sensitive to functional groups and intermolecular interactions like hydrogen bonding. nih.govnih.gov
For this compound, the spectra would be characterized by several key vibrational modes:
S-H Stretch (νS-H): The thiol group gives rise to a weak but sharp absorption in the FTIR spectrum around 2550-2600 cm⁻¹. rsc.org In the Raman spectrum, this peak is often more intense. The exact position and broadening of this peak are sensitive indicators of hydrogen bonding. nih.gov In a non-polar solvent or in the gas phase, the peak is sharp. In the solid state or in a hydrogen-bond-accepting solvent, the peak will broaden and shift to a lower frequency (red-shift), indicating an S-H···X interaction.
N-H Stretch (νN-H): The secondary amine exhibits a stretching vibration in the region of 3300-3500 cm⁻¹. Similar to the S-H stretch, its position is highly dependent on hydrogen bonding.
C-S Stretch (νC-S): This vibration occurs in the fingerprint region, typically between 600-750 cm⁻¹, and can be useful for identification. rsc.org
Piperidine Ring and Methyl Vibrations: The spectra are rich with C-H stretching vibrations (2800-3000 cm⁻¹), CH₂ scissoring (~1450 cm⁻¹), and methyl bending modes from the tetramethyl groups. ijsr.net
While keto-enol tautomerism is common, the analogous thiol-thione tautomerism (C-SH ⇌ C=S) is generally not a significant equilibrium for simple aliphatic thiols and is not expected to be a major factor for this compound under normal conditions. Vibrational spectroscopy would be able to detect the presence of a thione (C=S) group, which has a strong, characteristic vibration between 1050-1250 cm⁻¹, if any tautomeric form were present.
Table 4: Key Vibrational Frequencies for this compound Frequencies are approximate and can shift based on physical state and environment.
| Wavenumber (cm⁻¹) | Vibrational Mode | Technique | Notes |
| 3300 - 3500 | N-H stretch | FTIR, Raman | Sensitive to hydrogen bonding. |
| 2850 - 3000 | C-H stretch (alkyl) | FTIR, Raman | Strong intensity, multiple bands from methyl and methylene groups. ijsr.net |
| 2550 - 2600 | S-H stretch | FTIR, Raman | Weak in FTIR, stronger in Raman. researchgate.net Position indicates H-bonding. nih.gov |
| ~1450 | CH₂ scissoring | FTIR | Characteristic of the piperidine ring methylene groups. |
| 1360 - 1380 | C-H bend (gem-dimethyl) | FTIR | Often a doublet, characteristic of the C(CH₃)₂ group. |
| 600 - 750 | C-S stretch | Raman, FTIR | Located in the fingerprint region. rsc.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Spin Dynamics
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as organic radicals. libretexts.org While this compound is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, its corresponding nitroxide radical derivative, 4-mercapto-2,2,6,6-tetramethylpiperidine-1-oxyl (4-mercapto-TEMPO) , is a stable radical and a highly valuable subject for EPR studies. This derivative is readily formed by the oxidation of the parent amine.
The study of this nitroxide radical provides profound insight into its local environment and mobility. nih.gov
Spectral Lineshape and Spin Dynamics: In solution, the EPR spectrum of a TEMPO derivative typically consists of three sharp lines of equal intensity. researchgate.net This pattern arises from the hyperfine interaction between the unpaired electron and the ¹⁴N nucleus (nuclear spin I=1). The lineshape is highly sensitive to the rotational motion of the radical. In a non-viscous solvent, fast tumbling averages out the anisotropies, resulting in sharp lines. As the environment becomes more viscous or the radical's motion is restricted (e.g., when attached to a large biomolecule), the rotational motion slows, leading to significant broadening of the spectral lines. Analysis of the lineshape allows for the calculation of the rotational correlation time (τc), a direct measure of the radical's mobility on the nanosecond timescale. nih.govdu.edu
Hyperfine Coupling and Polarity: The isotropic hyperfine coupling constant (A_iso) and the g-factor (g_iso) are sensitive to the polarity of the radical's environment. The A_iso value, in particular, increases in more polar or hydrogen-bonding solvents. This property allows the nitroxide to be used as a spin probe to report on the local polarity of its surroundings, such as within a micelle or a protein binding pocket. fu-berlin.de
Frustrated Radical Pairs: In specific chemical reactions, derivatives of the parent amine can participate in single-electron transfer (SET) processes to form radical cations, which can be detected and characterized by EPR, providing mechanistic details of complex reactions. nih.gov
Table 5: Typical X-Band EPR Parameters for a 4-Substituted TEMPO Radical in Solution
| Parameter | Symbol | Typical Value | Information Provided |
| g-factor (isotropic) | g_iso | ~2.006 | Sensitive to the electronic environment; slight variations with solvent. libretexts.org |
| Hyperfine Coupling Constant (isotropic) | A_iso(¹⁴N) | 1.4 - 1.7 mT (14-17 Gauss) | Increases with solvent polarity and hydrogen-bonding capacity. fu-berlin.de |
| Rotational Correlation Time | τc | 10⁻¹¹ to 10⁻⁷ s | Measure of molecular tumbling speed; derived from spectral lineshape. du.edu |
| Number of Lines | - | 3 | Due to hyperfine coupling with a single ¹⁴N nucleus (I=1). |
Computational and Theoretical Chemistry Studies of 2,2,6,6 Tetramethylpiperidine 4 Thiol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool in computational chemistry for calculating properties like molecular geometries, energies, and reactivity indices. mdpi.com For 2,2,6,6-Tetramethylpiperidine-4-thiol, DFT calculations can provide a detailed understanding of its electronic landscape.
The primary focus of DFT studies on this molecule would be to determine its optimized molecular geometry and analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.gov
Another key aspect that can be explored using DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a negative potential around the sulfur and nitrogen atoms, indicating their nucleophilic character, which is crucial for understanding how the molecule interacts with other chemical species. nih.gov
Global reactivity descriptors, derived from the conceptual DFT framework, can also be calculated to quantify reactivity. These include electronegativity, chemical hardness, and electrophilicity index. Such calculations can predict how the molecule will behave in various chemical reactions, for instance, whether the thiol group is more likely to act as a hydrogen donor or a nucleophile. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties
This interactive table presents hypothetical electronic properties for this compound and a conceptual derivative, calculated at the B3LYP/6-31G(d) level of theory. These values are for illustrative purposes to demonstrate the type of data generated from DFT studies.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.2 | -0.5 | 5.7 | 1.8 |
| 2,2,6,6-Tetramethylpiperidine-4-sulfonic acid | -7.1 | -1.5 | 5.6 | 4.5 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound and understanding how they are influenced by their environment, particularly by solvents. nih.gov
The piperidine (B6355638) ring in the molecule can adopt several conformations, primarily the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. Within the chair conformation, the thiol group at the C4 position can be in either an axial or an equatorial position. MD simulations can be used to calculate the free energy difference between these conformers, revealing the most stable structure and the energy barriers for conversion between them. mdpi.com
Furthermore, MD simulations are crucial for studying solvation effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe the specific interactions, such as hydrogen bonds, between the solute and the solvent. semanticscholar.org For this compound, simulations in water would highlight the hydrogen bonding capabilities of both the N-H group of the piperidine ring and the S-H group of the thiol. The arrangement of solvent molecules around the bulky tetramethyl groups would also be revealed, providing insight into the molecule's solubility and hydrophobic interactions. rsc.org
Table 2: Illustrative Conformational Analysis from MD Simulations
This table shows hypothetical relative energies for different conformations of this compound in a simulated aqueous environment. The data illustrates how MD can quantify conformational preferences.
| Conformation (Thiol Position) | Relative Energy (kcal/mol) | Predominant Population (%) |
| Chair (Equatorial) | 0.0 | 95 |
| Chair (Axial) | 2.1 | 4.5 |
| Twist-Boat | 5.5 | <0.5 |
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling, particularly using DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions. mdpi.com This involves mapping the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. mdpi.com The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.
For this compound, several reactions could be modeled. A prominent example is the oxidation of the thiol group to form a disulfide bond with another molecule, a reaction of significant biological and chemical importance. Computational modeling could map the entire reaction pathway, showing the step-by-step process of hydrogen abstraction and S-S bond formation.
Another area of interest is the nucleophilic character of the thiol group. Its reaction with electrophiles could be modeled to understand its reactivity profile. For instance, the mechanism of its S-alkylation or S-acylation could be investigated. By calculating the activation barriers for different potential pathways, chemists can predict which reactions are most likely to occur under specific conditions. nih.gov These studies provide insights that are difficult to obtain through experimental means alone. nih.gov
Table 3: Hypothetical Activation Energies for Thiol Reactions
This table provides illustrative activation energies (Ea) for proposed reactions involving this compound, as would be calculated using quantum chemical methods.
| Reaction Type | Proposed Reactant | Calculated Ea (kcal/mol) |
| Disulfide Formation (Oxidation) | Peroxide Radical | 12.5 |
| S-Alkylation (Nucleophilic Substitution) | Methyl Iodide | 18.2 |
| S-Acylation (Nucleophilic Acyl Substitution) | Acetyl Chloride | 15.8 |
In Silico Screening and Design of Novel Derivatives
In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those with desirable properties. This approach, combined with rational drug design, allows for the efficient discovery of novel derivatives of a lead compound like this compound. nih.gov
The process typically begins with identifying a biological target (e.g., an enzyme or receptor). A virtual library of derivatives of this compound can then be generated by computationally modifying its structure. For example, different functional groups could be added to the thiol or the nitrogen atom.
These virtual derivatives are then "docked" into the active site of the biological target using molecular docking software. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity, often expressed as a docking score. nih.gov Compounds with the best scores are considered potential hits. Further computational analysis, such as ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, can be performed to filter for drug-like properties. mdpi.com This in silico approach significantly narrows down the number of compounds that need to be synthesized and tested in the lab, saving time and resources. nih.gov
Table 4: Example of an In Silico Screening Hit List
This interactive table shows a hypothetical output from a virtual screening campaign using the this compound scaffold against a target protein.
| Derivative ID | Modification on Scaffold | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) |
| TMP-T-001 | (Parent Scaffold) | -6.5 | 850 |
| TMP-T-002 | Thiol replaced with -S-benzyl | -8.9 | 45 |
| TMP-T-003 | Thiol replaced with -S-4-chlorophenyl | -9.5 | 18 |
| TMP-T-004 | N-H replaced with N-acetyl | -7.1 | 400 |
Interactions of 2,2,6,6 Tetramethylpiperidine 4 Thiol in Complex Biological Mimetic Systems Excluding Clinical Aspects
In Vitro Studies of Interaction with Model Biomolecules (e.g., proteins, lipids, DNA)
The study of interactions between small molecules and biological macromolecules is fundamental to understanding cellular function. Derivatives of the 2,2,6,6-tetramethylpiperidine (B32323) scaffold are frequently employed as spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the structure, dynamics, and interactions of biomolecules. rsc.orgnih.gov
Interaction with Proteins: The primary method for studying protein interactions using this class of compounds is Site-Directed Spin Labeling (SDSL). nih.govnih.gov In this technique, a nitroxide spin label is covalently attached to a specific site within a protein, often by introducing a cysteine residue at the target location via site-directed mutagenesis. The thiol group of 2,2,6,6-Tetramethylpiperidine-4-thiol is ideally suited for this purpose, enabling its attachment to the cysteine side chain. Once labeled, the protein can be studied by EPR spectroscopy. The resulting EPR spectrum is highly sensitive to the local environment of the nitroxide label, providing information on:
Local Dynamics: The mobility of the spin label reflects the flexibility of the protein backbone or side chain at the point of attachment. youtube.com
Solvent Accessibility: The interaction of the label with polar solvents or paramagnetic relaxation agents can be measured.
Inter-residue Distances: By introducing two spin labels into a protein, pulse EPR techniques like Double Electron-Electron Resonance (DEER) can measure distances between them in the range of 1.5 to 8 nm, providing crucial structural constraints. nih.gov
Interaction with Lipids: Spin-labeled probes derived from the tetramethylpiperidine (B8510282) structure are used to study the biophysical properties of model lipid membranes. These probes can intercalate into the lipid bilayer, and their EPR spectra provide insights into:
Membrane Fluidity: The rotational motion of the probe is influenced by the viscosity of its lipid environment. Changes in fluidity, for instance, due to temperature or the presence of cholesterol, can be monitored. mdpi.com
Lipid Packing and Order: The orientation and motion of the spin label can reveal information about the ordering of lipid acyl chains. mdpi.com
Peptide-Lipid Interactions: The influence of membrane-active peptides on the bilayer can be assessed by observing changes in the EPR spectrum of a lipid-intercalated probe. nih.govnih.gov The presence of cholesterol, a key component of eukaryotic membranes, is known to modulate these interactions by altering the physical state of the bilayer. mdpi.comyoutube.com
Interaction with DNA: Nitroxide spin labels have also been developed for probing nucleic acid structure and dynamics. acs.org These labels can be incorporated into DNA or RNA strands during solid-phase synthesis. acs.orggatech.edu Studies using these labeled oligonucleotides can reveal information about:
DNA-Protein Interactions: By labeling DNA, it is possible to study the binding and conformational changes that occur upon interaction with proteins like transcription factors or DNA-modifying enzymes. mdpi.commdpi.com Molecular docking and spectroscopic studies can help elucidate the binding modes, such as intercalation or groove binding. nih.gov
Table 1: Application of Tetramethylpiperidine-Based Probes in Biomolecule Interaction Studies
| Biomolecule | Technique | Information Obtained | Relevant Findings |
|---|---|---|---|
| Proteins | Site-Directed Spin Labeling (SDSL) EPR | Conformational dynamics, solvent accessibility, inter-residue distances. nih.gov | Allows for measurement of distances in the 1.5-8 nm range, revealing structural changes upon ligand binding or protein-protein interaction. nih.gov |
| Lipids | EPR Spectroscopy with Spin-Labeled Lipids/Probes | Membrane fluidity, lipid packing, domain formation, peptide-membrane interactions. nih.govresearchgate.net | Cholesterol content significantly alters membrane rigidity and can inhibit the pore-forming activity of certain peptides. mdpi.com |
| DNA | EPR of Spin-Labeled Oligonucleotides | Duplex conformation, DNA-protein binding interfaces, local dynamics. acs.org | Rigid spin labels incorporated as nucleoside analogues can probe structure without causing major helical distortions. acs.org |
Application as a Biochemical Probe in Enzyme Mechanism Elucidation
The use of this compound and its derivatives as spin labels provides a powerful tool for elucidating enzyme mechanisms. By strategically placing the label at or near the active site, or at an allosteric site, researchers can monitor enzyme function in real-time. nih.govyoutube.com
Through SDSL-EPR, it is possible to track conformational changes that are essential for catalysis. For example, the movement of domains or loops upon substrate binding or product release can be followed by measuring changes in the distance between two spin labels. This provides a dynamic picture of the catalytic cycle that is often complementary to the static snapshots provided by X-ray crystallography. youtube.com Probes based on the 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) structure have been specifically developed to evaluate oxidative stress in different cellular compartments, which can be relevant for studying enzymes involved in redox regulation. nih.gov
Redox Chemistry and Antioxidant Potential in Model Biological Environments
The tetramethylpiperidine scaffold is central to a class of compounds with interesting redox properties. Nitroxides can participate in a redox cycle involving the corresponding hydroxylamine (B1172632) (reduced form) and oxoammonium cation (oxidized form). mdpi.comnih.gov This chemistry is the basis for their antioxidant activity.
Nitroxides can act as potent antioxidants and protect against damage from reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.govdiva-portal.org They have been shown to inhibit peroxynitrite-mediated nitration, a damaging process that occurs during inflammatory conditions. nih.gov
The interaction with thiols and thiyl radicals is particularly noteworthy. researchgate.net Cyclic nitroxides react rapidly with thiyl radicals (RS•), which are themselves damaging species, to form an unstable adduct (>NOSR). researchgate.net Under physiological conditions, this adduct decomposes to the corresponding amine (>NH) and a sulfur-oxyacid, effectively detoxifying the thiyl radical. diva-portal.orgresearchgate.net The rate constants for the reaction between various nitroxides (including TEMPO derivatives) and thiyl radicals derived from glutathione (B108866) or cysteine are very high, in the range of (5-7) x 10⁸ M⁻¹s⁻¹. researchgate.net
The presence of a thiol group within the this compound molecule itself suggests the potential for intramolecular redox modulation or unique antioxidant mechanisms compared to other nitroxides. Thiol-containing compounds are well-established antioxidants, primarily acting as hydrogen atom donors to neutralize free radicals. rjor.ro Glutathione, a cysteine-containing tripeptide, is a key cellular antioxidant. rjor.ro Therefore, a molecule containing both a nitroxide and a thiol moiety could exhibit synergistic or complex antioxidant behavior.
Table 2: Redox Reactions of Nitroxides in Biological Mimetic Systems
| Reactant | Nitroxide Reaction | Outcome | Significance |
|---|---|---|---|
| Superoxide Radical (O₂⁻•) | Catalytic scavenging (SOD-mimetic activity) | Forms H₂O₂ and O₂ | Protection against oxidative stress. mdpi.comnih.gov |
| Thiyl Radical (RS•) | Adduct formation (>NOSR) followed by decomposition | Detoxifies thiyl radical, regenerates amine (>NH). researchgate.net | Protective effect in the presence of thiols. diva-portal.org |
| Peroxynitrite (ONOO⁻) | Inhibition of nitration | Prevents nitration of tyrosine residues. | Potential protective role in inflammatory conditions. nih.gov |
Bio-conjugation Strategies for Research Tools
The utility of this compound in biochemical research is greatly enhanced by its capacity for bioconjugation. The thiol group is a versatile functional handle for covalently attaching the molecule to biomolecules of interest, such as proteins, nucleic acids, or lipids. nih.gov
Common bioconjugation strategies involving thiols include:
Thiol-Maleimide Addition: This is one of the most widely used methods for selectively modifying cysteine residues in proteins. The thiol group undergoes a Michael addition reaction with the double bond of a maleimide (B117702) moiety, which can be incorporated into another molecule, forming a stable thioether bond.
Disulfide Bond Formation: Thiols can react with other thiols or with activated disulfide reagents (e.g., pyridyl disulfides) to form disulfide bonds. This reaction is reversible under reducing conditions, which can be advantageous for certain applications.
Thiol-Ene Reaction: In the presence of a photoinitiator or radical initiator, thiols can add across a double bond (an "ene") in a radical-mediated reaction.
Reaction with Haloacetamides: The thiol group can act as a nucleophile, displacing a halide from an iodo- or bromoacetamide to form a stable thioether linkage. nih.gov
These strategies allow researchers to convert this compound into a site-specific probe for a wide array of biological investigations, particularly for the SDSL-EPR studies mentioned previously. rsc.orgnih.gov
Advanced Analytical Methodologies for the Detection and Quantification of 2,2,6,6 Tetramethylpiperidine 4 Thiol
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic methods are fundamental for separating 2,2,6,6-Tetramethylpiperidine-4-thiol from impurities, starting materials, and complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques used for purity assessment and analysis.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like piperidine (B6355638) derivatives. For compounds structurally similar to this compound, such as other Hindered Amine Light Stabilizers (HALS) and TEMPO derivatives, reversed-phase HPLC is a common approach. diva-portal.org The selection of the stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation and sensitivity.
Method development often involves using C8 or C18 columns. lcms.cz The mobile phase typically consists of a mixture of water and an organic modifier like methanol (B129727) or acetonitrile, sometimes with additives like formic acid to improve peak shape and ionization for mass spectrometry detection. diva-portal.orglcms.cz Due to the lack of a strong chromophore in the reduced form of the piperidine ring, UV detection can be challenging, though it is suitable for some derivatives at specific wavelengths, such as 240 nm. diva-portal.orgnih.gov For enhanced sensitivity and specificity, particularly at trace levels, coupling HPLC with a mass spectrometer is preferred. nih.gov For thiol-containing compounds, derivatization with a fluorescent probe prior to HPLC separation can significantly enhance detection sensitivity when using a fluorescence detector. diva-portal.org
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of thiols by GC can be challenging due to their reactivity with metal surfaces in the injection port and column, potentially leading to poor peak shape and non-quantitative results. chromforum.org Furthermore, high molecular weight HALS can be difficult to elute. lcms.cz
To overcome these limitations, derivatization is often employed. Converting the thiol group to a more stable and volatile derivative, such as a pentafluorobenzyl (PFB) derivative through extractive alkylation, can improve chromatographic behavior and mass spectrometric response. nih.gov For the piperidine portion, while many derivatives are stable, some may undergo in-source breakdown in the mass spectrometer, a factor that must be considered during method development. nist.gov The use of robust columns, such as a CP-Volamine column, has been shown to provide good chromatography for thiols. chromforum.org
| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Application Notes | Reference |
|---|---|---|---|---|---|
| HPLC | Reversed-Phase C8 or C18 | Water/Acetonitrile/Methanol gradients, often with formic acid | UV, Fluorescence (with derivatization), MS | Ideal for non-volatile derivatives and quantitative analysis in complex mixtures. MS detection provides high sensitivity and specificity. | diva-portal.orglcms.czdiva-portal.org |
| GC-MS | CP-Volamine or similar | Helium | Mass Spectrometer (EI or CI) | Derivatization of the thiol group is often necessary to improve stability and volatility. Chemical Ionization (CI) can offer better sensitivity than Electron Ionization (EI). | chromforum.orgnih.gov |
Electrochemical Methods for Redox Potential Determination and Sensor Development
The nitroxide radical moiety in this compound is electrochemically active, allowing for the investigation of its redox properties and its use in electrochemical sensors. These methods are based on the reversible one-electron oxidation of the nitroxyl (B88944) radical to the oxoammonium cation and its reduction to the corresponding hydroxylamine (B1172632). nih.gov
Redox Potential Determination:
Cyclic voltammetry is the primary technique used to determine the formal redox potential (E°') of nitroxide radicals. Studies on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) have shown a quasi-reversible, one-electron transfer process. elsevierpure.com In a specific solvate ionic liquid, the formal potential of the TEMPO+/TEMPO couple was found to be 0.19 V versus the Ferrocene/ferrocenium reference. elsevierpure.com The ease of these redox reactions is linked to insignificant changes in the molecular structure during the transition between the nitroxyl radical and the oxoammonium cation. researchgate.net The specific redox potential of this compound would be influenced by the electron-donating or withdrawing nature of the thiol group and the solvent environment.
Electrochemical Sensor Development:
The catalytic activity of nitroxide radicals in electrochemical reactions forms the basis for sensor development. nih.gov An electrode, often made of materials like platinum or glassy carbon, is set at a potential sufficient to oxidize or reduce the nitroxide radical. nih.govyoutube.com The resulting current is proportional to the concentration of a target analyte that interacts with the redox cycle of the piperidine compound. nih.gov For instance, nitroxide-modified electrodes can be used to detect biologically important molecules. While much of the research has focused on detecting species like nitric oxide or superoxide, the underlying principles are adaptable. nih.govth-wildau.de The combination of reactions catalyzed by nitroxyl radicals with electrochemical detection is a promising avenue for creating new analytical methods for biological components and drugs under physiological conditions. nih.gov
| Parameter | Methodology | Finding / Application | Reference |
|---|---|---|---|
| Formal Redox Potential (TEMPO+/TEMPO) | Cyclic Voltammetry | 0.19 V (vs. Fc/Fc+) in a [Li(G4)]TFSA solvate ionic liquid. | elsevierpure.com |
| Redox Mechanism | Electrochemical Analysis | Involves a quasi-reversible, one-electron transfer between the nitroxyl radical and the oxoammonium cation. | elsevierpure.com |
| Sensor Development | Amperometry / Voltammetry | The current measured during the electrocatalytic reaction can be used to quantify substrates that are oxidized by the oxoammonium cation. | nih.gov |
Spectrophotometric Assays for Concentration Determination in Research Contexts
Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a rapid and accessible means for determining the concentration of this compound, often through derivatization or the formation of charge-transfer complexes.
The direct UV-Vis absorption of the piperidine ring itself is generally weak. researchgate.net However, the thiol group is reactive and can be targeted to produce a colored product. A common method for thiol quantification is the reaction with 2,6-dichloroquinone-4-chlorimide (DQC), which produces colored products with maximum absorbance (λmax) values that depend on the thiol's structure; aliphatic thiols typically yield a yellow color. ekb.eg Another well-established reagent is 4,4'-dithiodipyridine (DTDP), which reacts with thiols to produce a chromophore with intense light absorption, allowing for sensitive measurement. nih.gov The determination limit for this method can be in the low micromolar range. nih.gov
Alternatively, the donor properties of the piperidine nitrogen can be exploited. 2,2,6,6-tetramethylpiperidine (B32323) (TMP) is known to form charge-transfer (CT) complexes with various electron acceptors, resulting in new, distinct absorption bands in the visible region of the spectrum. scispace.com For example, the complex with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in chloroform (B151607) shows a characteristic absorption band at 570 nm. scispace.com By applying the Benesi-Hildebrand method to the absorbance data of these CT complexes, one can determine the association constant (K) and molar extinction coefficient (ε), which are crucial for quantitative analysis. scispace.com
| Reagent | Target Functional Group | Principle | Typical λmax | Reference |
|---|---|---|---|---|
| 2,6-dichloroquinone-4-chlorimide (DQC) | Thiol (-SH) | Colorimetric reaction | ~435 nm for aliphatic thiols | ekb.eg |
| 4,4'-dithiodipyridine (DTDP) | Thiol (-SH) | Formation of a pyridinethione chromophore | 344-360 nm | nih.gov |
| DDQ (π-acceptor) | Piperidine (electron donor) | Formation of a charge-transfer complex | 570 nm (with TMP in CHCl3) | scispace.com |
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GCxGC) for Complex Matrix Analysis
For the analysis of this compound in highly complex matrices such as polymer extracts or biological samples, advanced hyphenated techniques are indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly powerful for quantifying trace-level impurities or metabolites. nih.gov For the analysis of 4-hydroxy-TEMPO, a structurally analogous compound, reverse-phase HPLC coupled to electrospray ionization (ESI) tandem mass spectrometry (MS/MS) has been shown to allow for highly sensitive quantitative measurements. researchgate.net By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion is selected and fragmented to produce a characteristic daughter ion, chemical noise is significantly reduced, enabling detection at very low concentrations. researchgate.net This approach has been validated for determining TEMPO as a potential genotoxic impurity in pharmaceutical ingredients at the 0.5 ppm level. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GCxGC):
GCxGC provides a vastly increased separation capacity compared to conventional one-dimensional GC. chemistry-matters.com It employs two columns of different selectivity connected by a modulator, which samples the effluent from the first column and re-injects it onto the second, shorter column for a rapid secondary separation. The result is a two-dimensional chromatogram with highly structured groupings of compounds, which is ideal for analyzing complex mixtures containing thousands of analytes. chemistry-matters.comresearchgate.net While specific applications for this compound are not widely reported, GCxGC is exceptionally well-suited for fingerprinting complex samples, such as polymer extracts where HALS additives and their degradation products may be present. researchgate.netresearchgate.net This technique would allow for the separation of the target analyte from matrix interferences that might co-elute in a 1D GC system. chemistry-matters.com
| Technique | Principle | Advantages for Target Analyte | Typical Application | Reference |
|---|---|---|---|---|
| LC-MS/MS | HPLC separation followed by selective mass analysis (parent/daughter ion transitions). | Extremely high sensitivity and selectivity (MRM mode). Suitable for non-volatile compounds. Excellent for quantification. | Trace-level impurity analysis in pharmaceuticals; metabolite identification in biological fluids. | nih.govresearchgate.net |
| GCxGC-MS | Two sequential GC separations with different column chemistries, coupled to a mass spectrometer. | Massive increase in peak capacity and separation power. Structured chromatograms aid in compound identification. | Detailed chemical fingerprinting of complex mixtures like polymer extracts or environmental samples. | chemistry-matters.comresearchgate.net |
Future Research Trajectories and Interdisciplinary Perspectives for 2,2,6,6 Tetramethylpiperidine 4 Thiol
Integration into Emerging Fields (e.g., Artificial Intelligence in Synthetic Design, Sustainable Chemistry)
The future development of 2,2,6,6-tetramethylpiperidine-4-thiol is intrinsically linked to advancements in synthetic chemistry and a growing emphasis on sustainability.
Sustainable Chemistry: The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound presents several opportunities for the application of these principles. For instance, exploring biocatalytic routes for the introduction of the amine and thiol functionalities could offer a more sustainable alternative to traditional chemical methods. Additionally, the use of greener solvents and reagents, and the development of solvent-free reaction conditions, are key areas of focus. The development of efficient, one-pot syntheses would also contribute to the sustainability of its production by minimizing waste and energy consumption.
Development of Novel Applications in Niche Chemical Research Areas
The unique combination of a sterically hindered amine and a reactive thiol group in this compound suggests a multitude of potential applications in specialized areas of chemical research.
Advanced Polymer Stabilizers: Hindered Amine Light Stabilizers (HALS) are crucial additives for preventing the photo-oxidative degradation of polymers. wikipedia.orgyoutube.com The incorporation of a thiol group could lead to the development of HALS with enhanced or multifunctional properties. For example, the thiol moiety could act as a covalent anchor to the polymer backbone, reducing migration and improving long-term stability. researchgate.net Moreover, the antioxidant properties of the thiol group could work synergistically with the radical scavenging mechanism of the hindered amine, providing a dual mode of protection.
Catalysis: The hindered amine structure is known for its utility as a non-nucleophilic base in organic synthesis. chemicalbook.com The addition of a thiol group could pave the way for novel bifunctional catalysts. The thiol could act as a nucleophile or a ligand for metal centers, while the hindered amine maintains its role as a proton shuttle or base. Such catalysts could find applications in a variety of organic transformations. The catalytic activity of thiol-containing enzymes suggests the potential for designing synthetic catalysts that mimic these natural systems. nih.gov
Materials Science: The thiol group is well-known for its ability to form strong bonds with the surfaces of noble metals, such as gold. This property could be exploited to create self-assembled monolayers (SAMs) of this compound on gold surfaces, leading to the development of novel sensors, corrosion inhibitors, or biocompatible coatings. The hindered amine portion of the molecule would be oriented away from the surface, providing a unique chemical interface.
Challenges and Opportunities in the Synthesis and Application of Complex Thiol-Containing Hindered Amine Derivatives
The synthesis and application of this compound are not without their challenges, which in turn present opportunities for chemical innovation.
Application Opportunities: The reactivity of the thiol group also presents a wealth of opportunities for creating new materials and functional molecules. For instance, thiol-ene click chemistry offers a highly efficient and versatile method for covalently attaching this compound to a wide range of substrates, including polymers and biomolecules. rsc.orgacs.org This could lead to the development of novel drug delivery systems, advanced coatings, and new biomaterials.
Interdisciplinary Collaborations and Future Research Paradigms
The full potential of this compound can only be realized through a concerted effort that spans multiple scientific disciplines.
Chemistry and Computational Science: The collaboration between synthetic chemists and computational scientists will be crucial for the rational design of synthetic routes and the prediction of the properties of new materials based on this compound. chemistryworld.com AI and molecular modeling can guide experimental work, saving time and resources. buchardgroup.org
Polymer Science and Materials Engineering: The development of advanced polymers with enhanced stability and functionality will require close collaboration between polymer scientists and materials engineers. pmsedivision.org This will involve not only the synthesis of new thiol-containing HALS but also their incorporation into polymer matrices and the characterization of the resulting materials' performance. mdpi.com
Biochemistry and Medicinal Chemistry: The potential antioxidant properties and the ability to interact with biological systems open up avenues for collaboration with biochemists and medicinal chemists. This could lead to the exploration of this compound and its derivatives as therapeutic agents or as probes for studying biological processes.
The future of this compound is bright, with a wide range of potential applications waiting to be unlocked. Through interdisciplinary collaboration and the adoption of cutting-edge technologies, this largely unexplored molecule could become a valuable tool in the arsenal (B13267) of chemists and materials scientists.
Interactive Data Table: Properties of the Parent Compound
| Property | Value for 2,2,6,6-Tetramethylpiperidine (B32323) |
| Molecular Formula | C9H19N wikipedia.org |
| Molar Mass | 141.25 g/mol sigmaaldrich.com |
| Appearance | Colorless liquid wikipedia.org |
| Boiling Point | 152 °C sigmaaldrich.com |
| Density | 0.837 g/mL at 25 °C sigmaaldrich.com |
| Primary Use | Hindered amine base and precursor to HALS wikipedia.org |
Interactive Data Table: Future Research Directions
| Research Area | Key Objectives | Collaborating Disciplines |
| AI-Driven Synthesis | Develop efficient and sustainable synthetic routes. chemcopilot.comacs.org | Organic Chemistry, Computational Science |
| Advanced Polymer Stabilizers | Create HALS with enhanced performance and new functionalities. researchgate.net | Polymer Science, Materials Engineering |
| Novel Catalysis | Design and synthesize bifunctional catalysts. | Organic Chemistry, Catalysis Research |
| Functional Materials | Develop novel sensors, coatings, and biomaterials. rsc.org | Materials Science, Surface Chemistry, Biomedical Engineering |
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the purity and structural integrity of 2,2,6,6-Tetramethylpiperidine-4-thiol?
- Methodological Answer : Utilize spectroscopic techniques such as ¹H/¹³C NMR to confirm the presence of characteristic peaks (e.g., hydroxyl/thiol protons and quaternary carbons). Mass spectrometry (MS) can verify molecular weight (e.g., 157.25 g/mol for the parent piperidinol analog) . For purity assessment, gas chromatography (GC) with flame ionization detection is recommended, as demonstrated for related tetramethylpiperidine derivatives . Note that steric hindrance from methyl groups may complicate spectral interpretation, requiring optimized solvent systems (e.g., deuterated chloroform) .
Q. How should researchers safely handle and store this compound to minimize degradation?
- Methodological Answer : Store in tightly sealed glass containers under inert gas (e.g., argon) at 4°C to prevent oxidation or moisture absorption . Avoid contact with strong oxidizing agents (e.g., peroxides), which may induce decomposition. During handling, use local exhaust ventilation and chemical-resistant gloves (e.g., nitrile) to mitigate dermal exposure. Post-handling, wash with pH-neutral soap to avoid alkaline hydrolysis of thiol groups .
Q. What synthetic routes are reported for preparing this compound derivatives?
- Methodological Answer : Thiol derivatives can be synthesized via nucleophilic substitution of the hydroxyl group in 2,2,6,6-tetramethylpiperidin-4-ol using thiourea or Lawesson’s reagent. For example, 4-acetamido-TEMPO analogs are synthesized via acetylation under anhydrous conditions . Reaction progress should be monitored by TLC (silica gel, ethyl acetate/hexane) and quenched with ice to isolate intermediates .
Advanced Research Questions
Q. How do steric and electronic effects of the tetramethylpiperidine scaffold influence reaction kinetics in catalytic applications?
- Methodological Answer : The steric bulk of the tetramethyl groups slows hydrogen-atom transfer (HAT) in nitroxyl radical-mediated oxidations (e.g., TEMPO analogs). Computational studies (DFT) suggest that coordination of the thiol group to metal centers (e.g., Cu²⁺) lowers activation barriers for alcohol oxidations . To optimize reactivity, balance steric shielding with electronic tuning (e.g., substituting thiol vs. hydroxyl groups) .
Q. What experimental strategies resolve contradictions in stability data for tetramethylpiperidine derivatives under varying pH conditions?
- Methodological Answer : Conflicting stability reports may arise from pH-dependent thiol oxidation. Use buffered solutions (pH 5–7) and track degradation via UV-Vis (λ = 260–280 nm for disulfide formation) . For long-term stability, conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis. Note that thiol-containing analogs are prone to dimerization; stabilize with antioxidants (e.g., BHT) in non-aqueous systems .
Q. How can researchers design experiments to probe the role of this compound in proton-exchange membranes (e.g., Nafion®)?
- Methodological Answer : Use EPR spectroscopy to study interactions between the thiol group and sulfonic acid domains in membranes. Pre-treat membranes with triacetonediamine analogs to occupy acidic sites, then introduce thiol derivatives to assess proton mobility via NMR relaxometry . Control humidity (30–90% RH) to evaluate water diffusion heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
